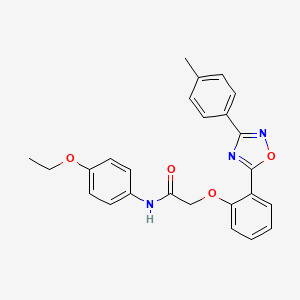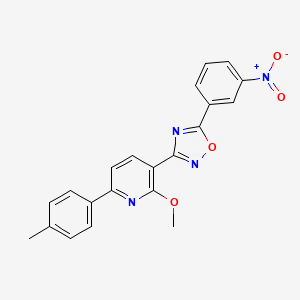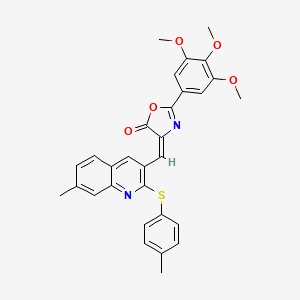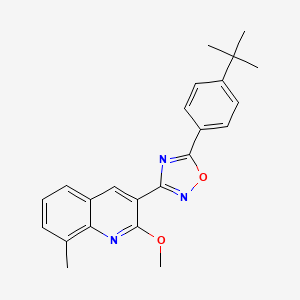
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrahydroquinoline family, which has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Studies have shown that this compound can inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as activate various antioxidant enzymes.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of various neurotransmitter systems, such as dopamine and serotonin, as well as the regulation of various ion channels and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively low toxicity and high stability. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other areas of scientific research, such as cancer biology and immunology.
Conclusion:
In conclusion, 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound that has been widely studied for its potential applications in scientific research. While much is still unknown about its exact mechanism of action and potential applications, the research to date suggests that it may have a range of beneficial effects, particularly in the field of neuroprotection. Further research is needed to fully elucidate its potential and to explore its applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product can be purified through various methods, including column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-methylbenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary areas of interest is its potential as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory effects in vitro and in vivo.
Propiedades
IUPAC Name |
[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-4-7-18(14-16)22(26)24-13-5-8-17-15-19(9-10-20(17)24)21(25)23-11-2-3-12-23/h4,6-7,9-10,14-15H,2-3,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUYPNZJRGURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)




![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
